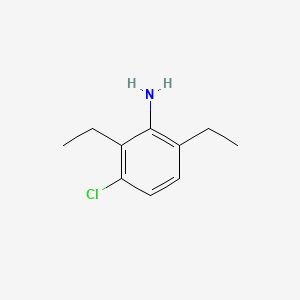

3-Chloro-2,6-diethylaniline

Description

The exact mass of the compound 3-Chloro-2,6-diethylaniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Chloro-2,6-diethylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-2,6-diethylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2,6-diethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN/c1-3-7-5-6-9(11)8(4-2)10(7)12/h5-6H,3-4,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDJBIPLKIGSVRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=C(C=C1)Cl)CC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90344561 | |

| Record name | 3-Chloro-2,6-diethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67330-62-5 | |

| Record name | 3-Chloro-2,6-diethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-2,6-diethylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Chloro-2,6-diethylaniline CAS number 67330-62-5

An In-Depth Technical Guide to 3-Chloro-2,6-diethylaniline (CAS 67330-62-5)

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of 3-Chloro-2,6-diethylaniline, CAS Number 67330-62-5, a key chemical intermediate. Designed for researchers, chemists, and professionals in drug development and material science, this document synthesizes its chemical properties, synthesis protocols, applications, and critical safety information into a practical resource.

Core Compound Profile and Physicochemical Properties

3-Chloro-2,6-diethylaniline, with the molecular formula C₁₀H₁₄ClN, is a substituted aniline that serves as a versatile building block in organic synthesis.[1][2] Its specific substitution pattern—a chlorine atom at the 3-position and two ethyl groups flanking the amino group at the 2- and 6-positions—imparts distinct steric and electronic properties that are leveraged in various chemical transformations.

The physical and chemical properties of this compound are critical for its handling, reaction setup, and purification. Below is a summary of its key characteristics.

Table 1: Physicochemical Properties of 3-Chloro-2,6-diethylaniline

| Property | Value | Source |

| CAS Number | 67330-62-5 | [3] |

| Molecular Formula | C₁₀H₁₄ClN | [1][3] |

| Molecular Weight | 183.68 g/mol | [3] |

| Appearance | Liquid | |

| Boiling Point | 137-139 °C at 10 mmHg | [4] |

| Density | 1.095 g/mL at 25 °C | |

| Refractive Index | n20/D 1.56 | |

| Flash Point | 113 °C (235.4 °F) - closed cup | |

| InChI Key | VDJBIPLKIGSVRG-UHFFFAOYSA-N | [5] |

| SMILES | CCc1ccc(Cl)c(CC)c1N |

Synthesis Protocol: Ethylation of m-Chloroaniline

The industrial preparation of 3-Chloro-2,6-diethylaniline often avoids direct chlorination of 2,6-diethylaniline due to potential selectivity issues. A more robust method involves the direct ethylation of m-chloroaniline using ethylene gas under high temperature and pressure, facilitated by a metal complex catalyst.[6][7] This approach offers a direct route to the desired product from readily available starting materials.[7]

Causality in Experimental Design:

-

High Temperature (150-400°C) & Pressure (10-25 MPa): These conditions are necessary to overcome the activation energy for the ortho-alkylation of the aniline ring with ethylene, a gaseous reactant. The high pressure increases the concentration of ethylene in the reaction mixture, driving the reaction forward.[6]

-

Metal Complex Catalyst: An aniline or alkylaniline metal complex (e.g., using zinc) acts as a Lewis acid catalyst.[6][7] It coordinates to the aniline nitrogen, activating the aromatic ring for electrophilic attack by ethylene and directing the alkylation to the ortho positions. The catalyst is often regenerated during the reaction cycle.[6]

Detailed Experimental Protocol: Laboratory-Scale Synthesis

This protocol is adapted from patent literature and should be performed by trained personnel with appropriate safety measures and high-pressure equipment.[6]

-

Catalyst Preparation: In a 2L high-pressure reactor equipped with mechanical stirring, heating, and cooling, add 450g of o-toluidine and 25g of zinc powder.

-

Inerting: Seal the reactor and purge thoroughly with nitrogen gas to remove all air.

-

Activation: Heat the mixture to 250°C and stir at a constant temperature for 2 hours to form the active catalyst complex. Cool to room temperature and vent any hydrogen gas formed.

-

Reactant Addition: Add 495g of m-chloroaniline to the reactor containing the prepared catalyst.

-

Reaction Conditions: Seal the reactor and heat to 310°C. Introduce ethylene gas, maintaining a pressure of 14-15 MPa. Control the ethylene addition rate to manage the exothermic reaction, typically between 2-4 g/min .

-

Reaction Monitoring & Completion: Continue ethylene addition until the pressure rises to 18 MPa, indicating the consumption of the starting material. Stop the ethylene feed and maintain the reaction temperature at 310°C ± 10°C to ensure completion.

-

Work-up: Cool the reactor to below 95°C. Vent the excess pressure and collect the crude product mixture.

-

Purification: The target compound, 3-Chloro-2,6-diethylaniline, can be purified from the crude mixture by vacuum distillation.[7]

Synthesis Workflow Diagram

Caption: Standard safety protocol for handling hazardous anilines.

References

- Preparation method of 3-chloro-2,6-diethyl aniline. (URL: )

- Preparation method of 3-chloro-2,6-diethyl aniline - Google P

- 3-CHLORO-2,6-DIETHYLANILINE (cas 67330-62-5) SDS/MSDS download - Guidechem. (URL: )

- 3-CHLORO-2,6-DIETHYLANILINE SDS, 67330-62-5 Safety D

- 3-Chloro-2,6-diethylaniline 98 67330-62-5 - Sigma-Aldrich. (URL: )

- 3-Chloro-2,6-diethylaniline | CAS 67330-62-5 | SCBT - Santa Cruz Biotechnology. (URL: )

- Buy 3-Chloro-2,6-diethylaniline from Dayang Chem (Hangzhou) Co.,Ltd - Echemi. (URL: )

- 3-Chloro-2,6-diethylaniline | C10H14ClN | CID 597855 - PubChem. (URL: )

- 3-Chloro-2,6-Diethylaniline (CDEA) - VIVAN Life Sciences. (URL: )

- 4,4'-Methylenebis(3-chloro-2,6-diethylaniline) | 106246-33-7 - TCI Chemicals. (URL: )

- SAFETY D

- Preparation method of 4,4'-methylene-bis-(3-chloro-2,6-diethylaniline)

- 4,4'-Methylenebis(3-chloro-2,6-diethylaniline) | C21H28Cl2N2 | CID 86261 - PubChem. (URL: )

- Exploring the Applications of 3-Chloro-2-methylaniline: From Herbicides to Cancer Agents. (URL: )

- 67330-62-5 | 3-Chloro-2,6-diethylaniline | Aryls - Ambeed.com. (URL: )

Sources

- 1. scbt.com [scbt.com]

- 2. vivanls.com [vivanls.com]

- 3. 3-Chloro-2,6-diethylaniline | C10H14ClN | CID 597855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. 67330-62-5 | 3-Chloro-2,6-diethylaniline | Aryls | Ambeed.com [ambeed.com]

- 6. Preparation method of 3-chloro-2,6-diethyl aniline - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN1903832A - Preparation method of 3-chloro-2,6-diethyl aniline - Google Patents [patents.google.com]

molecular structure of 3-Chloro-2,6-diethylaniline

An In-Depth Technical Guide to the Molecular Structure of 3-Chloro-2,6-diethylaniline

Executive Summary

3-Chloro-2,6-diethylaniline is a substituted aniline derivative that serves as a crucial intermediate in the synthesis of various organic compounds, including dyes, pigments, and potentially active pharmaceutical ingredients (APIs).[1] Its molecular architecture, characterized by a chlorinated and di-ethylated benzene ring attached to an amino group, presents a unique combination of steric and electronic properties. A comprehensive understanding of its structure is paramount for researchers and drug development professionals to ensure identity, purity, and reactivity in complex synthetic applications. This guide provides a detailed exploration of the , outlining the key analytical methodologies for its characterization, providing insight into its synthesis, and summarizing its essential properties and safety considerations.

Chemical Identity and Physicochemical Properties

The foundational step in characterizing any chemical entity is to establish its unequivocal identity and understand its physical properties. These data are critical for laboratory handling, reaction setup, and regulatory compliance.

Nomenclature and Identifiers

The compound is systematically named and cataloged under various chemical inventory systems, ensuring its unambiguous identification across global databases.

| Identifier | Value | Source |

| IUPAC Name | 3-chloro-2,6-diethylaniline | PubChem[2] |

| CAS Number | 67330-62-5 | Sigma-Aldrich, VIVAN Life Sciences[3] |

| Molecular Formula | C₁₀H₁₄ClN | Santa Cruz Biotechnology[4] |

| Molecular Weight | 183.68 g/mol | Sigma-Aldrich |

| InChI Key | VDJBIPLKIGSVRG-UHFFFAOYSA-N | PubChem[2] |

| Synonyms | CDEA, 3-Chloro-2,6-diethylbenzenamine | VIVAN Life Sciences[3] |

Core Physicochemical Data

The physical properties of 3-Chloro-2,6-diethylaniline dictate its behavior in solution and during purification processes.

| Property | Value | Source |

| Appearance | Liquid | Sigma-Aldrich |

| Boiling Point | 137-139 °C at 10 mmHg | Sigma-Aldrich |

| Density | 1.095 g/mL at 25 °C | Sigma-Aldrich |

| Refractive Index | n20/D 1.56 | Sigma-Aldrich |

| Flash Point | 113 °C (235.4 °F) - closed cup | Sigma-Aldrich |

| Solubility | Sparingly soluble in water | Guidechem[1] |

Molecular Structure and Elucidation

Confirming the molecular structure of a synthesized compound is a non-negotiable step in chemical research and development. It relies on a multi-technique analytical approach where each method provides a unique piece of the structural puzzle.[5]

Caption: 2D representation of the 3-Chloro-2,6-diethylaniline molecule.

Spectroscopic Characterization Workflow

A logical and systematic workflow is essential for the unambiguous characterization of a newly synthesized or procured batch of 3-Chloro-2,6-diethylaniline. This ensures both purity and structural integrity.

Caption: General workflow for the characterization of a synthesized aniline derivative.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR Expertise: For 3-Chloro-2,6-diethylaniline, the proton NMR spectrum is expected to show distinct signals for the two aromatic protons, the amino (-NH₂) protons, and the two magnetically non-equivalent ethyl groups. The aromatic protons will appear as doublets in the 6.5-7.5 ppm region, with their coupling constant revealing their ortho relationship. The two ethyl groups, being adjacent to the bulky amino and chloro groups, will exhibit characteristic quartet (for -CH₂) and triplet (for -CH₃) patterns. The -NH₂ protons typically appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

-

¹³C NMR Expertise: The carbon NMR spectrum will confirm the presence of 10 unique carbon atoms. Six signals will be in the aromatic region (~115-150 ppm), with the carbons directly attached to nitrogen, chlorine, and ethyl groups being significantly shifted. The four aliphatic carbons of the two ethyl groups will appear in the upfield region (~10-30 ppm).

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~10-20 mg of 3-Chloro-2,6-diethylaniline in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ can be useful for resolving N-H protons.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for optimal signal dispersion.

-

Data Acquisition: Acquire a standard ¹H spectrum, followed by a ¹³C{¹H} (proton-decoupled) spectrum. For unambiguous assignments, 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are recommended.

-

Data Processing: Process the raw data (FID) using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H signals to determine proton ratios.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through its fragmentation patterns.[5]

-

Expertise & Causality: For 3-Chloro-2,6-diethylaniline, using a soft ionization technique like Electrospray Ionization (ESI) in positive mode is the preferred choice. The basic amino group is readily protonated to form the [M+H]⁺ ion. The expected molecular ion peak would be at m/z 184 (for C₁₀H₁₅ClN⁺). A key feature to look for is the isotopic pattern for chlorine: a pair of peaks with a ~3:1 intensity ratio, separated by two mass units (e.g., m/z 184 and 186), which is a definitive signature for a monochlorinated compound. GC-MS data shows a top peak at m/z 168, corresponding to the loss of a methyl group ([M-CH₃]⁺), and a molecular ion peak at m/z 183.[2]

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the analyte (1-10 µg/mL) in a suitable solvent like methanol or acetonitrile. The addition of 0.1% formic acid to the solvent is a common practice to promote protonation ([M+H]⁺) and enhance signal intensity for basic compounds like anilines.[5]

-

Instrumentation: Infuse the sample solution directly into an ESI mass spectrometer or couple it with a liquid chromatography system (LC-MS) for online separation and analysis.

-

Data Acquisition: Acquire data in positive ion mode over a mass range that includes the expected molecular weight (e.g., m/z 50-500).

-

Data Analysis: Identify the [M+H]⁺ ion and confirm the characteristic isotopic pattern of the chlorine atom. Analyze fragmentation patterns to further support the proposed structure.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.[5]

-

Expertise & Causality: The IR spectrum of 3-Chloro-2,6-diethylaniline will be dominated by stretches associated with the amine and aromatic functionalities. A key diagnostic feature is the N-H stretching vibration of the primary amine group, which typically appears as a pair of medium-intensity bands in the 3300-3500 cm⁻¹ region. Aromatic C-H stretches will be visible just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl groups will appear just below 3000 cm⁻¹. The C-N stretch and aromatic C=C ring stretches will be found in the fingerprint region (1000-1600 cm⁻¹).

Experimental Protocol: FTIR Analysis

-

Sample Preparation: As 3-Chloro-2,6-diethylaniline is a liquid, the simplest method is to place a single drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Obtain a background spectrum of the clean salt plates first. Then, acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

-

Data Analysis: Identify and label the characteristic absorption bands corresponding to the N-H, aromatic C-H, aliphatic C-H, C=C, and C-N functional groups.

Synthesis and Mechanistic Insight

Understanding the synthesis of 3-Chloro-2,6-diethylaniline is crucial for anticipating potential impurities and for scaling up production. A common industrial approach involves the direct ethylation of a substituted aniline.

Caption: A generalized synthetic route to 3-Chloro-2,6-diethylaniline.

A patented method describes the reaction of m-chloroaniline with ethylene at high temperature (150-400°C) and pressure (10-25 MPa) in the presence of an aniline or alkylaniline metal complex catalyst.[6][7] This process directly introduces the two ethyl groups ortho to the amino group. The choice of a metal catalyst is key to facilitating the C-C bond formation between the aromatic ring and ethylene. The steric hindrance from the existing chloro and amino groups directs the ethylation to the 2 and 6 positions.

Applications in Research and Development

3-Chloro-2,6-diethylaniline is primarily utilized as a versatile chemical intermediate. Its structure is a valuable scaffold for building more complex molecules. In the context of drug development, substituted anilines are foundational motifs in a wide array of pharmaceuticals.[5] While specific applications of this exact molecule in marketed drugs are not widely documented, its analogues, like 3-Chloro-2-methylaniline, are precursors to herbicides and have been investigated in the synthesis of potential cancer agents.[8] The related compound, 2,6-diethylaniline, is a well-known precursor for N-heterocyclic carbene (NHC) ligands used in catalysis, highlighting the utility of this substitution pattern in modern chemistry.[9]

Safety, Handling, and Storage

Proper handling of 3-Chloro-2,6-diethylaniline is essential to ensure laboratory safety.

GHS Hazard Classification

The compound is classified with several hazards according to the Globally Harmonized System (GHS).[2][10]

| Hazard Code | Description | Class |

| H302 + H312 + H332 | Harmful if swallowed, in contact with skin, or if inhaled | Acute Toxicity (Oral, Dermal, Inhalation), Cat. 4 |

| H315 | Causes skin irritation | Skin Irritation, Cat. 2 |

| H319 | Causes serious eye irritation | Eye Irritation, Cat. 2 |

| H335 | May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure), Cat. 3 |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11]

-

Personal Protection: Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields or a face shield, and a lab coat.[10] Avoid breathing vapors or mists.

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[10]

Storage Conditions

Store in a cool, dry, and well-ventilated place. Keep the container tightly closed to prevent moisture ingress and evaporation.[11]

Conclusion

The is well-defined by its substituted aromatic core. Its unambiguous characterization is reliably achieved through a synergistic combination of NMR, MS, and IR spectroscopy, supported by chromatographic purity analysis. Each technique provides complementary information that, when integrated, confirms the compound's identity and quality with a high degree of confidence. For researchers and developers, a thorough understanding of this molecule's properties, synthesis, and analytical signatures is the cornerstone for its successful application as a synthetic intermediate in the creation of novel and valuable chemical entities.

References

-

Preparation method of 3-chloro-2,6-diethyl aniline. (2007). Patsnap. Retrieved from [Link]

-

3-Chloro-2,6-diethylaniline. (n.d.). PubChem. Retrieved from [Link]

-

Safety data sheet. (2022). CPAChem. Retrieved from [Link]

-

Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration. (2012). PMC - NIH. Retrieved from [Link]

-

Simplified Yet Sensitive Determination of Aniline and Nitroanilines. (n.d.). LCGC International. Retrieved from [Link]

-

Method 8131: Aniline and selected derivatives by gas chromatography. (1996). EPA. Retrieved from [Link]

- CN1903832A - Preparation method of 3-chloro-2,6-diethyl aniline. (2007). Google Patents.

-

4,4'-Methylenebis(3-chloro-2,6-diethylaniline). (n.d.). PubChem. Retrieved from [Link]

- Preparation method of 4,4'-methylene-bis-(3-chloro-2,6-diethylaniline). (n.d.). Google Patents.

-

Exploring the Applications of 3-Chloro-2-methylaniline: From Herbicides to Cancer Agents. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. (2014). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. 3-Chloro-2,6-diethylaniline | C10H14ClN | CID 597855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. vivanls.com [vivanls.com]

- 4. scbt.com [scbt.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Preparation method of 3-chloro-2,6-diethyl aniline - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN1903832A - Preparation method of 3-chloro-2,6-diethyl aniline - Google Patents [patents.google.com]

- 8. nbinno.com [nbinno.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. echemi.com [echemi.com]

- 11. Page loading... [wap.guidechem.com]

Technical Guide: Proactive Safety and Handling Protocols for 3-Chloro-2,6-diethylaniline

This document provides a comprehensive technical guide for the safe handling, storage, and emergency management of 3-Chloro-2,6-diethylaniline (CAS No. 67330-62-5). Designed for researchers, scientists, and drug development professionals, this guide moves beyond mere compliance, embedding principles of scientific integrity and causality into every recommendation. Our objective is to create a self-validating system of safety that protects personnel, preserves experimental integrity, and ensures environmental stewardship.

Compound Profile and Hazard Significance

3-Chloro-2,6-diethylaniline is an aniline derivative used in various chemical syntheses.[1] Its molecular structure, featuring a chlorinated aromatic ring with amine and ethyl functional groups, dictates its reactivity and toxicological profile.[1][2] Understanding these hazards is the foundational step in developing a robust safety protocol. The compound is classified as acutely toxic and an irritant, demanding rigorous adherence to safety procedures.[1][3][4]

Compound Identifiers:

-

Chemical Name: 3-Chloro-2,6-diethylaniline

-

Synonyms: CDEA, 5-chloro-2,6-diethylaniline, 3-Chloro-2,6-diethylbenzenamine[5]

A Proactive Approach to Hazard Assessment

A static list of hazards is insufficient; a senior scientist must understand the implications of each hazard classification. The GHS classification for this compound serves as the basis for our risk assessment, directly informing the handling and protection protocols that follow.

Table 1: GHS Hazard Classification and Practical Implications [1][3][4]

| Hazard Classification | GHS Code | Practical Implication & Rationale |

| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed. Ingestion can lead to systemic toxicity. This underscores the critical importance of prohibiting eating, drinking, and smoking in the laboratory and mandates thorough hand washing after handling.[3][4] |

| Acute Toxicity, Dermal (Category 4) | H312 | Harmful in contact with skin. The compound can be absorbed through the skin, leading to systemic effects. This necessitates the use of chemically resistant gloves and protective clothing to prevent any direct contact.[3][4] |

| Acute Toxicity, Inhalation (Category 4) | H332 | Harmful if inhaled. Vapors or mists are hazardous. All handling of the liquid must be performed in a well-ventilated area, preferably within a certified chemical fume hood, to prevent respiratory exposure.[3][4] |

| Skin Irritation (Category 2) | H315 | Causes skin irritation. Direct contact can lead to redness and inflammation. This reinforces the need for appropriate gloves and immediate decontamination upon contact.[3][4] |

| Serious Eye Irritation (Category 2) | H319 | Causes serious eye irritation. Splashes pose a significant risk to vision. Tightly fitting safety goggles or a face shield are mandatory to prevent eye contact.[3][4] |

| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335 | May cause respiratory irritation. This highlights that even non-toxic concentrations of vapor can irritate the respiratory tract, reinforcing the need for robust engineering controls like fume hoods.[1][3] |

Physicochemical Properties: The Nexus of Safety and Handling

The physical state and properties of a chemical are inextricably linked to its handling requirements. As a liquid, 3-Chloro-2,6-diethylaniline presents risks of splashing and vapor generation that differ from those of a solid.

Table 2: Key Physicochemical Properties and Safety Rationale

| Property | Value | Safety & Handling Implication |

| Form | Liquid[2] | Spills can spread quickly. Requires secondary containment during transport and storage. Handling procedures must be designed to minimize splashing. |

| Density | 1.095 g/mL at 25 °C[2][3] | Denser than water. In case of a large spill near drains, this property is important for environmental containment strategies. |

| Boiling Point | 137-139 °C at 10 mmHg[2] | The relatively high boiling point suggests volatility at standard temperature and pressure is moderate, but vapor can still accumulate in poorly ventilated areas. |

| Flash Point | 113 °C (235.4 °F) - closed cup[1] | Classified as a combustible liquid.[1] While not highly flammable, it can ignite if exposed to an ignition source at or above its flash point. Keep away from open flames, sparks, and hot surfaces. |

Risk Mitigation: A Hierarchy of Controls

Effective safety is not just about personal protective equipment (PPE); it begins with engineering and administrative controls that remove or minimize the hazard at its source.

4.1. Engineering Controls: The First Line of Defense The primary engineering control for handling this chemical is a certified chemical fume hood. This ensures that vapors and aerosols are contained and exhausted away from the operator's breathing zone.[6][7] Emergency eyewash stations and safety showers must be located in the immediate vicinity of the workstation.[7][8]

4.2. Personal Protective Equipment (PPE): The Last Barrier PPE selection must be deliberate and based on the specific hazards. The following diagram outlines the decision-making process for selecting appropriate PPE when handling 3-Chloro-2,6-diethylaniline.

Caption: PPE Selection Workflow for 3-Chloro-2,6-diethylaniline.

Standard Operating Protocol: Safe Handling and Storage

Adherence to a standardized protocol minimizes variability and risk.

5.1. Handling Protocol

-

Preparation: Designate a work area within a chemical fume hood. Cover the work surface with absorbent, disposable bench paper.

-

PPE: Don the appropriate PPE as determined by the workflow in Section 4.2.

-

Chemical Transport: When transporting the primary container from storage, use a secondary, shatterproof container.

-

Aliquoting/Transfer: Use pipettes or a graduated cylinder for liquid transfers to minimize splashing. Perform all transfers slowly and deliberately over the contained work surface.

-

Post-Handling: Tightly close the container immediately after use.

-

Decontamination: Wipe down the work area with an appropriate solvent (e.g., isopropanol), followed by soap and water. Dispose of all contaminated materials (bench paper, wipes, gloves) in a designated hazardous waste container.

-

Doffing PPE: Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items. Wash hands and forearms thoroughly with soap and water.[3][9]

5.2. Storage Protocol

-

Location: Store in a well-ventilated, cool, dry area away from direct sunlight and heat sources.[3][10]

-

Container: Keep the container tightly closed to prevent vapor leakage.[3][10]

-

Segregation: Store locked up and segregated from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[3][8]

-

Labeling: Ensure the container is clearly labeled with the chemical name and all relevant GHS hazard pictograms and statements.

Emergency Response: A Validating System

In an emergency, a clear, logical, and pre-rehearsed plan is critical. The following protocols are designed to guide immediate actions that mitigate harm.

6.1. Personal Exposure The immediate priority is to decontaminate the individual and seek medical attention. The following flowchart guides the initial response.

Caption: First Response Protocol for Accidental Personal Exposure.

6.2. Accidental Release (Spill) Protocol

-

Evacuate: Immediately alert others in the area and evacuate non-essential personnel.

-

Ventilate: Ensure the area is well-ventilated (fume hood on high).

-

Assess: From a safe distance, assess the size of the spill. For large spills, evacuate the lab and contact the institutional emergency response team.

-

Contain (Small Spills Only): If the spill is small and you are trained to handle it, don appropriate PPE (including respiratory protection if outside a fume hood).

-

Absorb: Cover the spill with an inert absorbent material (e.g., sand, vermiculite, or commercial sorbent pads).[8][11] Do not use combustible materials like paper towels.

-

Collect: Carefully scoop the absorbed material into a labeled, sealable hazardous waste container.

-

Decontaminate: Clean the spill area with soap and water.

-

Dispose: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.[3]

6.3. Fire-Fighting Protocol

-

Response: In case of a small fire, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[3] Do not use a direct water jet, as it may spread the material.[9] For any fire that is not immediately extinguishable, activate the fire alarm, evacuate the area, and call emergency services.

-

Hazards: Burning may produce toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride gas.[8][11]

-

Firefighter PPE: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[3][8]

Waste Disposal

All waste containing 3-Chloro-2,6-diethylaniline, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

-

Collect waste in clearly labeled, sealed containers.

-

Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

-

Arrange for disposal through a licensed hazardous waste contractor, following all local, state, and federal regulations.[3]

References

-

Safety data sheet - CPAChem. [Link]

-

ICSC 0130 - 3-CHLOROANILINE - ILO and WHO. [Link]

-

3-Chloro-2,6-diethylaniline | C10H14ClN | CID 597855 - PubChem. [Link]

-

4,4'-Methylene-bis-(3-chloro-2,6-diethylaniline) - Substance Information - ECHA. [Link]

-

SAFETY DATA SHEET - Chem Service. [Link]

-

3-CHLOROANILINE FOR SYNTHESIS MSDS - Loba Chemie. [Link]

-

Safety Data Sheet: 3-Chloroaniline - Carl ROTH. [Link]

Sources

- 1. 3-氯-2,6-二乙基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 3-Chloro-2,6-diethylaniline 98 67330-62-5 [sigmaaldrich.com]

- 3. echemi.com [echemi.com]

- 4. 3-Chloro-2,6-diethylaniline | C10H14ClN | CID 597855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. vivanls.com [vivanls.com]

- 6. aarti-industries.com [aarti-industries.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. cdn.chemservice.com [cdn.chemservice.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. ICSC 0130 - 3-CHLOROANILINE [chemicalsafety.ilo.org]

An In-Depth Technical Guide to the Solubility of 3-Chloro-2,6-diethylaniline in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Chloro-2,6-diethylaniline, a key chemical intermediate. Given the scarcity of publicly available quantitative solubility data, this document emphasizes a foundational understanding of the compound's physicochemical properties and their influence on solubility. It presents a detailed, field-proven experimental protocol for determining the equilibrium solubility of 3-Chloro-2,6-diethylaniline in a range of organic solvents. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's solubility for applications in synthesis, formulation, and quality control.

Introduction to 3-Chloro-2,6-diethylaniline

3-Chloro-2,6-diethylaniline is a substituted aniline derivative with the molecular formula C₁₀H₁₄ClN.[1][2] Its chemical structure, featuring a chloro substituent and two ethyl groups ortho to the amino group, imparts specific steric and electronic properties that significantly influence its reactivity and physical characteristics, including its solubility. An understanding of its solubility profile is critical for its effective use in various chemical processes, such as reaction solvent selection, purification by crystallization, and formulation of stable solutions.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3-Chloro-2,6-diethylaniline is essential for predicting and interpreting its solubility behavior. Key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄ClN | [1][2] |

| Molecular Weight | 183.68 g/mol | [1][2] |

| Appearance | Liquid | [1] |

| Density | 1.095 g/mL at 25 °C | [1][3] |

| Boiling Point | 137-139 °C at 10 mmHg | [1] |

| Flash Point | 113 °C (closed cup) | [1] |

| CAS Number | 67330-62-5 | [1][2] |

Theoretical Considerations for Solubility

The solubility of an organic compound is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another.[4] The molecular structure of 3-Chloro-2,6-diethylaniline possesses both nonpolar and polar characteristics:

-

Nonpolar Features: The benzene ring and the two ethyl groups contribute to the nonpolar character of the molecule, suggesting solubility in nonpolar organic solvents.

-

Polar Features: The amino (-NH₂) group and the chloro (-Cl) substituent introduce polarity. The amino group is capable of acting as a hydrogen bond donor, which may enhance solubility in protic solvents.

Based on these structural features, it is anticipated that 3-Chloro-2,6-diethylaniline will exhibit good solubility in a range of organic solvents, with the degree of solubility depending on the specific solvent's polarity and hydrogen bonding capabilities.

Experimental Determination of Equilibrium Solubility

To obtain reliable and reproducible solubility data, a standardized experimental protocol is crucial. The shake-flask method is widely regarded as the "gold standard" for determining the equilibrium solubility of a compound.[5] This method involves agitating an excess of the compound in the solvent of interest for a sufficient period to reach equilibrium, followed by separation of the undissolved solid and quantification of the dissolved compound in the supernatant.

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of 3-Chloro-2,6-diethylaniline.

Sources

Foreword: The Strategic Importance of 3-Chloro-2,6-diethylaniline (CDEA)

An In-depth Technical Guide to the Synthesis of 3-Chloro-2,6-diethylaniline

3-Chloro-2,6-diethylaniline (CDEA), with CAS Number 67330-62-5, is a highly substituted aniline derivative that serves as a critical building block in the synthesis of more complex molecules, particularly in the agrochemical and polymer industries.[1][2] Its specific substitution pattern—an amino group flanked by two ethyl groups and a chlorine atom in the meta position—presents unique synthetic challenges related to regioselectivity and steric hindrance. This guide provides an in-depth exploration of the primary synthesis pathways to CDEA, offering not just protocols, but the underlying chemical logic and field-proven insights for researchers, chemists, and process development professionals. We will dissect the most prominent industrial methods and plausible laboratory-scale alternatives, evaluating each for its efficiency, scalability, and inherent complexities.

Pathway 1: Direct Catalytic Ortho-Ethylation of m-Chloroaniline

This approach represents the most direct and industrially favored route to CDEA. It leverages a catalyzed reaction between a readily available starting material, m-chloroaniline, and ethylene gas under high temperature and pressure. The core of this process is a selective double alkylation at the positions ortho to the amino group.

Mechanistic Rationale

The reaction proceeds via a metal-catalyzed ortho-alkylation mechanism. An aniline metal complex catalyst, formed in situ, is key to the process.[3] This complex facilitates the selective addition of ethylene to the positions adjacent to the amino group. The amino group itself directs the incoming electrophile (the activated ethylene) to the ortho positions. The reaction is driven to completion by maintaining high pressure of ethylene and high temperature. The catalyst, often based on metals like aluminum or zinc complexed with an aniline or alkyl-aniline, is regenerated during the process, making it a catalytic cycle.[4]

Visualizing the Ethylation Pathway

Caption: Catalytic ortho-ethylation of m-chloroaniline.

Detailed Experimental Protocol (Exemplified from Patent Literature)

This protocol is a synthesized representation based on methodologies described in patent CN1903832A.[3][4]

-

Catalyst Preparation:

-

In a high-pressure reactor vessel (e.g., 2000 mL capacity) equipped with electric heating and cooling coils, add 500g of o-toluidine and 20g of metallic aluminum powder.[4]

-

Purge the vessel with nitrogen gas to create an inert atmosphere.

-

Seal the container and heat to 300°C while stirring. Maintain this temperature for 2 hours to facilitate the formation of the aluminum-aniline complex.

-

Cool the reactor to room temperature and carefully vent any hydrogen gas formed during the complexation.

-

-

Ethylation Reaction:

-

To the vessel containing the prepared catalyst, add 495g of m-chloroaniline.[4]

-

Seal the reactor and heat the mixture to 310°C.

-

Once the temperature is stable, introduce ethylene gas into the reactor, maintaining a constant pressure of 14 MPa.[4]

-

Control the initial ethylene feed rate at 2-4 g/min . As the reaction proceeds, the internal pressure will rise.

-

When the pressure reaches 15 MPa, reduce the ethylene feed rate to 1-2 g/min .[4]

-

Continue the reaction until the pressure rises to 18 MPa, at which point the ethylene feed is stopped.

-

Maintain the reaction temperature at 310°C ± 10°C throughout the process.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the vessel to below 100°C.

-

Vent any excess ethylene and transfer the reaction mixture to a distillation apparatus.

-

Perform vacuum distillation to separate the product from unreacted starting materials and byproducts. The target product, 3-chloro-2,6-diethylaniline, is collected as a purified fraction.[3]

-

Quantitative Data Summary

| Parameter | Value | Reference |

| Starting Material | m-Chloroaniline | [3][4] |

| Reagent | Ethylene | [3][4] |

| Catalyst | Metal-Aniline Complex (e.g., Al/o-toluidine) | [4] |

| Temperature | 150 - 400 °C (310°C in example) | [3][4] |

| Pressure | 10 - 25 MPa (14-18 MPa in example) | [3][4] |

| Potential Purity | ≥98% | [3] |

Pathway 2: Electrophilic Chlorination of 2,6-Diethylaniline

An alternative, conceptually straightforward approach is the direct chlorination of 2,6-diethylaniline (DEA). This pathway relies on electrophilic aromatic substitution, where a chlorinating agent is used to add a chlorine atom to the aromatic ring.

Mechanistic Rationale

The synthesis begins with DEA, which can be prepared through methods like the N-alkylation of aniline.[5] The amino group (-NH2) is a powerful activating group and an ortho-, para- director. The two ethyl groups are also activating and ortho-, para- directing. In 2,6-diethylaniline, the positions ortho to the amino group are blocked by the ethyl groups. The position para to the amino group is also sterically hindered and electronically influenced by the ethyl groups. This leaves the meta positions (3 and 5) as the primary sites for substitution. The challenge lies in achieving selective mono-chlorination at the 3-position without over-chlorination or formation of other isomers.

A related synthesis for 4,4'-methylene-bis-(3-chloro-2,6-diethylaniline) utilizes the introduction of chlorine gas into a solution of the unchlorinated precursor, demonstrating the feasibility of this chlorination step on a similar molecular framework.[6]

Visualizing the Chlorination Pathway

Caption: Electrophilic chlorination of 2,6-diethylaniline.

General Experimental Protocol

-

Dissolution: Dissolve 2,6-diethylaniline in a suitable inert solvent (e.g., dichloromethane or a chlorinated hydrocarbon) in a reaction flask equipped with a stirrer and a gas inlet tube.

-

Chlorination: Cool the solution to a controlled temperature (e.g., 0-10°C) to manage the exothermicity of the reaction. Slowly bubble chlorine gas through the solution or add a liquid chlorinating agent (like sulfuryl chloride) dropwise.

-

Monitoring: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to maximize the yield of the mono-chlorinated product and minimize byproduct formation.

-

Quenching and Neutralization: Once the reaction reaches optimal conversion, quench the excess chlorinating agent with a suitable reagent (e.g., a solution of sodium sulfite). Neutralize the reaction mixture with an aqueous base, such as sodium bicarbonate or sodium hydroxide solution.[6]

-

Work-up and Purification: Separate the organic layer, wash it with brine, and dry it over an anhydrous salt (e.g., sodium sulfate). Remove the solvent under reduced pressure. The crude product is then purified, typically by column chromatography or vacuum distillation, to isolate the 3-Chloro-2,6-diethylaniline.

Pathway 3: Multi-Step Synthesis via Nitration and Reduction

This classical synthetic route builds the molecule through a sequence of fundamental organic reactions: electrophilic aromatic substitution (nitration) followed by reduction. This pathway offers flexibility but requires careful control of regioselectivity at each step.[7]

Mechanistic Rationale & Workflow

A plausible route starts with 1,3-diethylbenzene.[8]

-

Chlorination: The first step is the chlorination of 1,3-diethylbenzene. The two ethyl groups are ortho-, para- directing. This will lead to a mixture of products, but 1-chloro-2,4-diethylbenzene would be a key intermediate.

-

Nitration: The subsequent nitration of 1-chloro-2,4-diethylbenzene using a mixture of nitric acid and sulfuric acid introduces a nitro group.[9][10] The directing effects of the existing substituents (Cl and two Et groups) will determine the position of the incoming nitro group. The goal is to install the nitro group at the position that will become the amine in the final product.

-

Reduction: The final step is the reduction of the nitro group to an amine. This is a robust and high-yielding transformation that can be achieved using various methods, such as catalytic hydrogenation (e.g., H2 with Pd/C catalyst) or metal/acid systems (e.g., Sn or Fe in HCl).[7][11]

Visualizing the Multi-Step Workflow

Caption: A plausible multi-step synthesis route to CDEA.

Comparative Analysis of Synthesis Pathways

| Feature | Pathway 1: Direct Ethylation | Pathway 2: Direct Chlorination | Pathway 3: Nitration & Reduction |

| Starting Materials | m-Chloroaniline, Ethylene | 2,6-Diethylaniline, Cl2 | 1,3-Diethylbenzene, Cl2, HNO3 |

| Number of Steps | 1 (plus catalyst prep) | 1 | 3 |

| Key Conditions | High Temp (150-400°C), High Pressure (10-25 MPa) | Low Temp, Controlled Stoichiometry | Moderate Temps, Strong Acids |

| Scalability | High (Industrial method) | Moderate to High | Moderate (Lab to Pilot scale) |

| Key Challenges | Requires specialized high-pressure equipment | Achieving selective mono-chlorination, handling Cl2 | Regiocontrol in chlorination & nitration, multiple steps |

| Advantages | Atom economical, direct route | Conceptually simple | Uses standard lab reactions, flexible |

| Disadvantages | Harsh conditions, high capital cost | Potential for over-chlorination and isomer formation | Lower overall yield, more waste streams |

Conclusion

The synthesis of 3-Chloro-2,6-diethylaniline can be approached through several distinct pathways, each with its own set of advantages and challenges. The Direct Catalytic Ortho-Ethylation of m-Chloroaniline stands out as the most efficient and industrially viable method, offering a direct, atom-economical route despite its requirement for high-pressure and high-temperature conditions.[3][4] The Electrophilic Chlorination of 2,6-Diethylaniline provides a more accessible alternative for laboratory settings, though it necessitates rigorous control to ensure regioselectivity. Finally, the Multi-Step Synthesis via Nitration and Reduction embodies a classic, versatile approach that, while longer, relies on fundamental and well-understood organic transformations. The choice of synthesis route will ultimately depend on the desired scale of production, available equipment, and economic considerations.

References

- Huang, Q. (2007). Preparation method of 3-chloro-2,6-diethyl aniline. CN1903832A.

-

Der Pharma Chemica. (n.d.). Synthesis of N-substituted anilines via Smiles rearrangement. Der Pharma Chemica. [Link]

-

Reddy, G. S. (2020). Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides. ChemRxiv. [Link]

- CN104119398A. (n.d.). Preparation method of 4,4'-methylene-bis-(3-chloro-2,6-diethylaniline).

- CN1903832A English Translation. (n.d.). Preparation method of 3-chloro-2,6-diethyl aniline.

- US5117061A. (n.d.). Process of preparing substituted anilines.

-

Reddy, G. S. (2020). Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides. ChemRxiv. [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. JOCPR. [Link]

-

PubChem. (n.d.). 3-Chloro-2,6-diethylaniline. National Center for Biotechnology Information. [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Electrophilic aromatic substitution. Part 34. Nitration of 1-chloro-4-nitro-benzene, 1,3-dichloro-2-nitrobenzene, 1,3-dinitrobenzene, 1-chloro-2,4-dinitro-benzene, and 2-chloro-1,3-dinitrobenzene in sulphuric acid and oleum. Royal Society of Chemistry. [Link]

-

The Organic Chemistry Tutor. (2018, May 6). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions. YouTube. [Link]

-

MDPI. (n.d.). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. MDPI. [Link]

-

Master Organic Chemistry. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. [Link]

-

Land of Chemistry. (2023, March 24). Nitration of Chlorobenzene | 1-Chloro-2-nitrobenzene. YouTube. [Link]

-

PubChem. (n.d.). 2,5-Dichloro-1,3-dimethylbenzene. National Center for Biotechnology Information. [Link]

-

Cheméo. (n.d.). 1,3-Dimethyl-2,5-diethylbenzene - Chemical & Physical Properties. Cheméo. [Link]

-

PubChem. (n.d.). 1,3-Dimethyl-2,5-diethylbenzene. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 1,3-Diethylbenzene. National Center for Biotechnology Information. [Link]

Sources

- 1. vivanls.com [vivanls.com]

- 2. echemi.com [echemi.com]

- 3. CN1903832A - Preparation method of 3-chloro-2,6-diethyl aniline - Google Patents [patents.google.com]

- 4. Preparation method of 3-chloro-2,6-diethyl aniline - Eureka | Patsnap [eureka.patsnap.com]

- 5. jocpr.com [jocpr.com]

- 6. CN105693526A - Preparation method of 4,4'-methylene-bis-(3-chloro-2,6-diethylaniline) - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 1,3-Diethylbenzene | C10H14 | CID 8864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

3-Chloro-2,6-diethylaniline IUPAC name and synonyms

An In-Depth Technical Guide to 3-Chloro-2,6-diethylaniline for Advanced Research and Development

Introduction

3-Chloro-2,6-diethylaniline is a substituted aniline compound that serves as a valuable intermediate in various fields of chemical synthesis. Its unique structure, featuring a chlorine atom and two ethyl groups ortho to the amine, imparts specific steric and electronic properties that make it a target for specialized applications, from the synthesis of dyes to its potential as a building block in complex organic molecules. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, applications, and safety protocols, tailored for researchers, scientists, and professionals in drug development and materials science.

Chemical Identity and Nomenclature

Correctly identifying a chemical compound is the foundation of all scientific work. 3-Chloro-2,6-diethylaniline is known by several names and identifiers across various databases and suppliers.

-

IUPAC Name : 3-chloro-2,6-diethylaniline[1]

Synonyms

The compound is also referenced by a variety of synonyms in commercial and scientific literature:

-

Benzenamine, 3-chloro-2,6-diethyl-[1]

-

CDEA

-

3-Chloro-2,6-diethylbenzenamine[3]

-

5-chloro-2,6-diethylaniline[3]

-

3-Chloro-2,6-diethyl-phenylamine[1]

Physicochemical Properties

Understanding the physical and chemical properties of a substance is critical for its handling, application, and the design of synthetic routes.

| Property | Value | Source(s) |

| Molecular Weight | 183.68 g/mol | [1][2] |

| Appearance | Yellow to brown solid or yellowish liquid | [4] |

| Density | 1.095 g/mL at 25 °C | |

| Boiling Point | 137-139 °C at 10 mmHg | |

| Melting Point | 88 °C | [5] |

| Flash Point | 113 °C (235.4 °F) - closed cup | |

| Solubility | Sparingly soluble in water (0.094 g/L at 25 °C) | [4] |

| Refractive Index (n20/D) | 1.56 |

Synthesis and Manufacturing

The industrial synthesis of 3-Chloro-2,6-diethylaniline is a targeted process designed to achieve high yield and purity. One prominent method involves the direct ethylation of m-chloroaniline under high temperature and pressure in the presence of a metal complex catalyst.[6][7] This process avoids the direct use of highly toxic and corrosive chlorine gas, which is a drawback of methods starting from 2,6-diethylaniline.[7]

Experimental Protocol: Catalytic Ethylation of m-Chloroaniline

This protocol is based on a patented industrial synthesis method.[6] The core of this process is the formation of an ethylated complex that undergoes a metathetical reaction with m-chloroaniline.

Objective: To synthesize 3-Chloro-2,6-diethylaniline via catalytic ethylation.

Materials:

-

m-Chloroaniline

-

Aniline or Alkylaniline (for catalyst preparation)

-

Metal or Metal Salt (e.g., Zinc)[6]

-

Ethylene gas

-

High-pressure reactor with heating and stirring capabilities

-

Nitrogen gas for inerting

Step-by-Step Procedure:

-

Catalyst Preparation:

-

Charge the pressure vessel with an alkylaniline (e.g., o-toluidine) and a metal catalyst (e.g., zinc powder).[6]

-

Seal the vessel and purge with nitrogen to create an inert atmosphere.

-

Heat the mixture (e.g., to 250°C) with constant stirring for several hours (e.g., 2 hours) to form the aniline metal complex catalyst.[6]

-

Cool the reactor and vent the hydrogen gas formed during the reaction.

-

-

Ethylation Reaction:

-

Add m-chloroaniline to the reactor containing the prepared catalyst.[6]

-

Seal the reactor and heat to the reaction temperature (e.g., 300-310°C).[6]

-

Introduce ethylene gas into the reactor, maintaining a high pressure (e.g., 14-15 MPa).[6]

-

Control the ethylene addition rate carefully. As the reaction proceeds and pressure builds (e.g., to 18 MPa), stop the ethylene feed.[6] The temperature is maintained throughout this process.

-

-

Work-up and Purification:

Causality and Rationale:

-

Catalyst: The aniline metal complex is crucial for activating the aromatic ring and facilitating the ortho-alkylation by ethylene. The catalyst is regenerated during the process, making it economically viable.[6]

-

High Temperature & Pressure: These conditions are necessary to overcome the activation energy for the C-H activation and subsequent C-C bond formation with ethylene, driving the reaction towards the desired diethyl-substituted product.[6]

-

Inert Atmosphere: Purging with nitrogen prevents oxidation of the aniline compounds at high temperatures, which would otherwise lead to unwanted side products and reduced yield.

Synthesis Workflow Diagram

Caption: Catalytic synthesis of 3-Chloro-2,6-diethylaniline.

Applications in Research and Industry

3-Chloro-2,6-diethylaniline is primarily used as a chemical intermediate. Its applications stem from the reactivity of the aniline amine group and the specific substitution pattern on the aromatic ring.

-

Dye and Pigment Synthesis: It serves as a precursor in the manufacturing of certain dyes. The chloro and ethyl groups can be used to tune the final color and properties of the dye molecule.[4]

-

Polymer and Materials Science: The derivative, 4,4'-Methylenebis(3-chloro-2,6-diethylaniline) (M-CDEA), is used as a curing agent or hardener for polyurethane and epoxy resins.[8] This highlights the utility of the 3-chloro-2,6-diethylaniline scaffold in creating robust polymer systems. The synthesis of M-CDEA often starts from its parent compound.[9]

-

Precursor for Complex Molecules: In drug development and agrochemical research, substituted anilines are fundamental building blocks. While direct applications of 3-chloro-2,6-diethylaniline in pharmaceuticals are not widely documented, its non-chlorinated parent, 2,6-diethylaniline, is a key starting material for N-heterocyclic carbene (NHC) ligands.[10] These ligands are critical in modern catalysis for facilitating cross-coupling reactions, which are cornerstones of pharmaceutical synthesis.[10] The presence of the chloro-substituent on the ring offers a potential handle for further functionalization or for modulating the electronic properties of such ligands, making it a compound of interest for synthetic chemists.

Toxicology and Safety Information

As a Senior Application Scientist, ensuring the safe handling of all chemicals is paramount. 3-Chloro-2,6-diethylaniline is classified as a hazardous substance and requires strict safety protocols.

GHS Hazard Classification

-

Acute Toxicity (Oral, Dermal, Inhalation): Category 4 - Harmful if swallowed, in contact with skin, or if inhaled.[1][11]

-

Skin Irritation: Category 2 - Causes skin irritation.[1][11]

-

Eye Irritation: Category 2 - Causes serious eye irritation.[1][11]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 - May cause respiratory irritation.[1]

The corresponding hazard statements are H302, H312, H332, H315, H319, and H335.[1]

Safety Precautions and Personal Protective Equipment (PPE)

A self-validating safety protocol involves assuming the highest level of risk and using appropriate barriers.

-

Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[11]

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[11]

-

Skin Protection: Wear impervious, chemical-resistant gloves and protective clothing.[11]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate filter cartridge (e.g., type ABEK (EN14387)).[11]

-

Hygiene Measures: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[11]

Handling and Storage

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[11] Prevent the formation of dust and aerosols.

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[11] Store locked up.[11]

Analytical Methods

The identification and quantification of 3-Chloro-2,6-diethylaniline in various matrices are typically performed using chromatographic techniques. EPA Method 8131, which covers aniline and its derivatives, suggests gas chromatography (GC) as a suitable method.[12] A nitrogen-phosphorus detector (NPD) is particularly effective due to the presence of nitrogen in the molecule. For absolute confirmation, especially in complex matrices, Gas Chromatography-Mass Spectrometry (GC/MS) is recommended.[12]

Conclusion

3-Chloro-2,6-diethylaniline is a specialized chemical intermediate with a well-defined profile. Its synthesis via catalytic ethylation represents a safer, more modern approach compared to older chlorination methods. While its primary documented uses are in the synthesis of dyes and polymer curing agents, its structural similarity to precursors for advanced catalytic ligands suggests untapped potential in the fields of fine chemical and pharmaceutical synthesis. Strict adherence to safety protocols is essential when handling this compound due to its acute toxicity and irritant properties. This guide provides the foundational knowledge for researchers to utilize this versatile building block safely and effectively in their work.

References

-

3-Chloro-2,6-diethylaniline | C10H14ClN | CID 597855 . PubChem. [Link]

-

Preparation method of 3-chloro-2,6-diethyl aniline . Eureka | Patsnap. [Link]

-

Safety data sheet - 3-chloro-2,6-diethylaniline . CPAChem. [Link]

-

4,4'-Methylenebis(3-chloro-2,6-diethylaniline) | C21H28Cl2N2 | CID 86261 . PubChem. [Link]

- CN1903832A - Preparation method of 3-chloro-2,6-diethyl aniline.

- Preparation method of 4,4'-methylene-bis-(3-chloro-2,6-diethylaniline).

-

Exploring the Applications of 3-Chloro-2-methylaniline: From Herbicides to Cancer Agents . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives . Journal of Chemical and Pharmaceutical Research. [Link]

-

Safety Data Sheet: 3-Chloroaniline . Carl ROTH. [Link]

-

Method 8131: Aniline and Selected Derivatives by Gas Chromatography . U.S. Environmental Protection Agency. [Link]

Sources

- 1. 3-Chloro-2,6-diethylaniline | C10H14ClN | CID 597855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. echemi.com [echemi.com]

- 4. Page loading... [wap.guidechem.com]

- 5. cpachem.com [cpachem.com]

- 6. Preparation method of 3-chloro-2,6-diethyl aniline - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN1903832A - Preparation method of 3-chloro-2,6-diethyl aniline - Google Patents [patents.google.com]

- 8. 4,4'-Methylenebis(3-chloro-2,6-diethylaniline) | C21H28Cl2N2 | CID 86261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CN105693526A - Preparation method of 4,4'-methylene-bis-(3-chloro-2,6-diethylaniline) - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. echemi.com [echemi.com]

- 12. epa.gov [epa.gov]

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-2,6-diethylaniline: Boiling and Melting Point Determination

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the boiling and melting points of 3-Chloro-2,6-diethylaniline (CAS No. 67330-62-5), a key intermediate in various chemical syntheses. This document elucidates the theoretical underpinnings of phase transitions and provides detailed, field-proven methodologies for their experimental determination. By integrating expert insights with established protocols, this guide serves as an essential resource for ensuring data integrity and laboratory safety. The content herein is structured to empower researchers with the knowledge to accurately characterize this compound, fostering a deeper understanding of its physicochemical behavior.

Introduction: The Significance of Phase Transition Data

3-Chloro-2,6-diethylaniline is a substituted aniline derivative whose utility in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, necessitates a thorough understanding of its physical properties. The melting and boiling points are fundamental thermodynamic properties that dictate the conditions for reaction, purification, and storage. An accurate determination of these values is paramount for process optimization, safety, and regulatory compliance. This guide will explore the nuances of these properties for 3-Chloro-2,6-diethylaniline, offering both established data and the methodologies to verify them.

Physicochemical Profile of 3-Chloro-2,6-diethylaniline

3-Chloro-2,6-diethylaniline is a compound with the molecular formula C₁₀H₁₄ClN and a molecular weight of 183.68 g/mol .[1][2][3] At ambient temperature, it exists as a white solid.[4]

Summary of Physical Properties

| Property | Value | Source |

| Melting Point | 88 °C | [4] |

| Boiling Point | 278 °C (at 760 mmHg) | [5] |

| 137-139 °C (at 10 mmHg) | ||

| 138 °C (pressure unspecified) | [1] | |

| Density | 1.084 g/cm³ | [5] |

| 1.095 g/mL (at 25 °C) | [6] | |

| Flash Point | 121.9 °C | [5] |

| 113 °C (closed cup) | [1] | |

| Refractive Index | 1.556 | [5] |

| n20/D 1.56 |

The Science of Phase Transitions: A Theoretical Framework

The melting and boiling points are characteristic temperatures at which a substance undergoes a phase transition. The melting point is the temperature at which a solid becomes a liquid at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range. The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

The significant variation in the reported boiling point of 3-Chloro-2,6-diethylaniline is a direct consequence of the pressure at which the measurement was taken. A lower external pressure requires a lower vapor pressure to induce boiling, and thus a lower boiling temperature. This relationship is described by the Clausius-Clapeyron equation, which is fundamental for understanding and predicting boiling points at different pressures.

Experimental Determination of Melting and Boiling Points

The following protocols are designed to provide accurate and reproducible data for the melting and boiling points of 3-Chloro-2,6-diethylaniline.

Protocol for Melting Point Determination

This protocol utilizes the capillary method, a standard and reliable technique for determining the melting point of a crystalline solid.

Materials and Equipment:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Capillary tubes (sealed at one end)

-

3-Chloro-2,6-diethylaniline sample (finely powdered)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

-

Calibrated thermometer

Procedure:

-

Sample Preparation: Ensure the 3-Chloro-2,6-diethylaniline sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystals in a mortar and pestle.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube. Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample should be 2-3 mm in height.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus. Ensure the thermometer is correctly positioned to accurately measure the temperature of the block.

-

Heating and Observation:

-

For an unknown compound, a rapid heating rate (10-15 °C per minute) can be used to determine an approximate melting range.

-

For a more precise measurement, repeat the determination with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C per minute.

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample has completely melted (the completion of melting). The melting point is reported as this range. For a pure substance like 3-Chloro-2,6-diethylaniline, this range should be narrow (0.5-1.5 °C).

Diagram of Melting Point Determination Workflow:

Caption: Workflow for Melting Point Determination.

Protocol for Boiling Point Determination (Microscale)

Given the relatively high boiling point of 3-Chloro-2,6-diethylaniline at atmospheric pressure, a microscale method is often preferred to minimize sample usage and reduce the risk of decomposition.

Materials and Equipment:

-

Small test tube (e.g., 10 x 75 mm)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., oil bath or heating block)

-

Clamps and stand

-

3-Chloro-2,6-diethylaniline sample

Procedure:

-

Sample Preparation: Add a small amount (approximately 0.5 mL) of liquid 3-Chloro-2,6-diethylaniline to the small test tube. If the sample is solid, it must first be melted.

-

Apparatus Assembly:

-

Place a short piece of capillary tubing (sealed end up) into the test tube containing the sample.

-

Attach the test tube to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Suspend the assembly in a heating bath. The heat transfer medium should be above the level of the sample in the test tube.

-

-

Heating and Observation:

-

Heat the bath gradually. As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.

-

Continue heating until a steady and rapid stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the sample has overcome the external pressure.

-

Remove the heat source and allow the apparatus to cool slowly.

-

-

Data Recording: The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube. This is the point where the vapor pressure of the sample is equal to the external pressure. Record this temperature.

Diagram of Boiling Point Determination Logic:

Caption: Logical flow for microscale boiling point measurement.

Safety and Handling Considerations

3-Chloro-2,6-diethylaniline is classified as harmful if swallowed, in contact with skin, or if inhaled.[2][6] It also causes skin and serious eye irritation and may cause respiratory irritation.[2][6]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles.[6]

-

Skin Protection: Wear protective gloves and clothing.[6]

-

Respiratory Protection: Use in a well-ventilated area or with a suitable respirator.[6]

Handling:

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[6]

-

Wash hands thoroughly after handling.[6]

-

Do not eat, drink, or smoke when using this product.[6]

In case of accidental release, contain the spill and clean up according to established laboratory safety protocols.

Conclusion

The accurate determination of the melting and boiling points of 3-Chloro-2,6-diethylaniline is a critical aspect of its use in research and development. This guide has provided both the established physical constants and detailed protocols for their experimental verification. By understanding the theoretical basis of phase transitions and adhering to rigorous experimental and safety procedures, researchers can ensure the generation of high-quality, reliable data, thereby facilitating the successful application of this important chemical intermediate.

References

-

Safety data sheet - 3-chloro-2,6-diethylaniline. (2022, October 4). CPAChem. Retrieved from [Link]

-

3-Chloro-2,6-diethylaniline. (n.d.). PubChem. Retrieved from [Link]

Sources

The Synthetic Utility of 3-Chloro-2,6-diethylaniline: A Technical Guide for Advanced Organic Synthesis

Abstract

3-Chloro-2,6-diethylaniline (CDEA) is a sterically hindered aromatic amine whose unique substitution pattern offers a compelling combination of bulk and specific electronic properties. This guide provides an in-depth exploration of CDEA's potential applications in modern organic synthesis, moving beyond its established use as a monomer precursor to highlight its significant, yet underexplored, role as a building block for advanced ligand systems. We will delve into the causality behind its reactivity and provide detailed, field-proven protocols for its key transformations, targeting researchers, scientists, and professionals in drug development and materials science.

Introduction: Understanding the Core Attributes of 3-Chloro-2,6-diethylaniline

3-Chloro-2,6-diethylaniline, a liquid at room temperature, presents a fascinating scaffold for the synthetic chemist.[1] The two ethyl groups at the ortho positions to the amine functionality impart significant steric hindrance. This bulk is crucial for creating specific microenvironments in catalysis and for directing the regioselectivity of certain reactions. The addition of a chlorine atom at the meta position (relative to the amine) introduces a key electronic modification. As an electron-withdrawing group, the chlorine atom modulates the nucleophilicity of the aniline nitrogen and the electron density of the aromatic ring, which can be exploited to fine-tune the properties of derivative molecules.

Table 1: Physicochemical Properties of 3-Chloro-2,6-diethylaniline

| Property | Value | Reference |

| CAS Number | 67330-62-5 | [2] |

| Molecular Formula | C₁₀H₁₄ClN | [2] |

| Molecular Weight | 183.68 g/mol | [1][2] |

| Appearance | Liquid | [1] |

| Boiling Point | 137-139 °C at 10 mmHg | [1] |

| Density | 1.095 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.56 | [1] |

A comprehensive set of spectroscopic data is available for the unambiguous identification of CDEA, including 13C NMR, various IR spectroscopy techniques, and mass spectrometry data.[3]

Key Synthetic Application: Precursor to M-CDEA, a Polyurethane and Epoxy Curing Agent

One of the primary industrial applications of CDEA is in the synthesis of 4,4'-Methylenebis(3-chloro-2,6-diethylaniline), commonly known as M-CDEA.[4] M-CDEA serves as a highly effective and less toxic alternative to traditional curing agents like 4,4'-methylenebis(2-chloroaniline) (MOCA) for polyurethane and epoxy resins.[5][6] The steric hindrance provided by the diethyl groups, combined with the electronic effect of the chlorine atom, modulates the reactivity of the amine groups, providing a desirable curing profile.[6]

Reaction Mechanism: Electrophilic Aromatic Substitution

The synthesis of M-CDEA from CDEA proceeds via a classic electrophilic aromatic substitution reaction. Formaldehyde, in the presence of a strong acid like hydrochloric acid, is protonated to form a highly reactive electrophile, the hydroxymethyl cation, which can be further dehydrated to a dicationic methylene species. CDEA, activated by the amino group, then acts as the nucleophile. The reaction is directed to the para position due to the large steric hindrance at the ortho positions. A second molecule of CDEA then reacts with the resulting benzyl alcohol intermediate to form the methylene-bridged product.

Caption: Synthesis of M-CDEA from CDEA.

Experimental Protocol: Synthesis of M-CDEA from CDEA

The following protocol is adapted from established patent literature.[5][7]

Materials:

-

3-Chloro-2,6-diethylaniline (CDEA)

-

Hydrochloric acid (31-37% solution)

-

Formaldehyde (30-37% aqueous solution)

-

Sodium hydroxide solution

-

Deionized water

-

Nitrogen gas supply

-

Four-neck round-bottom flask equipped with a mechanical stirrer, thermometer, dropping funnel, and nitrogen inlet/outlet.

Procedure:

-

Charge the four-neck flask with 400g of water and begin stirring under a nitrogen atmosphere.

-

Slowly add 150g of 3-Chloro-2,6-diethylaniline (CDEA) to the flask.

-

Using the dropping funnel, add approximately 120-155g of hydrochloric acid.

-

Heat the reaction mixture to 50-60°C.

-

Slowly add 45-63g of formaldehyde solution dropwise over approximately 60 minutes, maintaining the temperature. This step is exothermic and may require external cooling.

-

After the addition is complete, maintain the temperature at 50-60°C for 1 hour.

-

Increase the temperature to 80-90°C and hold for an additional 2 hours to ensure the reaction goes to completion.

-

Cool the reaction mixture. Neutralize the mixture by adding a sodium hydroxide solution until the pH is neutral.

-

The crude M-CDEA will precipitate out of the solution.

-

Isolate the crude product by filtration.

-